molecular formula C11H14ClN B1445044 N-[(3-chlorophenyl)methyl]cyclobutanamine CAS No. 1249105-50-7

N-[(3-chlorophenyl)methyl]cyclobutanamine

Cat. No. B1445044
CAS RN: 1249105-50-7
M. Wt: 195.69 g/mol
InChI Key: NZJNTZZSZXGVHX-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]cyclobutanamine (N-CPCB) is a cyclic amine compound that is widely used in scientific research. It is a versatile molecule that can be used to study a variety of biochemical and physiological processes.

Scientific Research Applications

  • Synthesis of Biological Agents : N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide, a compound related to N-[(3-chlorophenyl)methyl]cyclobutanamine, was synthesized and evaluated for antimicrobial activities, showing significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).

  • Crystal Structure Analysis : The study of the crystal structure of 2‐Acetyl‐3′‐chloro­acetanilide, an alternative name for N-(3-chloro­phenyl)-3-oxobutanamide, helped in understanding its molecular form, which showed that the molecule is in the keto form, stabilizing its structure through an N—H⋯O hydrogen bond (Tai et al., 2005).

  • Synthesis of Sibutramine Metabolites : Sibutramine, a compound containing N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine, was synthesized along with its metabolites. This research provides insight into the synthesis pathways of such compounds, which are significant in pharmacological studies (Jeffery et al., 1996).

  • Formation of Cyclobutenamine Derivatives : Research on the synthesis of 2-[(diphenylmethylene)amino] cyclobutenecarboxylate derivatives, related to N-[(3-chlorophenyl)methyl]cyclobutanamine, offers valuable information on the formation of cyclobutenamine derivatives and their potential applications in organic chemistry (Wessjohann et al., 1993).

  • Study of Myclobutanil's Effects : Although not directly related to N-https://consensus.app/papers/metabolism-interference-tryptophan-metabolism-wang/22b02c9ad50158fd8e00dfc4fef23f5e/?utm_source=chatgpt" target="_blank">(3-chlorophenyl)methyl]cyclobutanamine, the study of myclobutanil, a compound with a similar structural moiety, provided insights into its inhibition efficiency in copper corrosion and its effects on tryptophan metabolism in rat hepatocytes, highlighting the diverse applications and impacts of related compounds [(Wu et al., 2019; Wang et al., 2015)

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJNTZZSZXGVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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